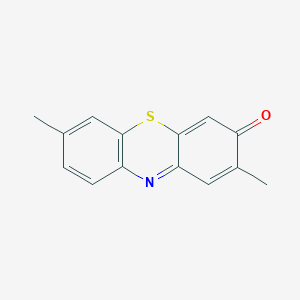

2,7-Dimethyl-phenothiazone

Description

Historical Evolution of Phenothiazine-Based Pharmacophores

The phenothiazine scaffold, first synthesized by Bernthsen in 1883, initially served as a foundation for dyes and insecticides. Methylene blue, a phenothiazine derivative discovered in 1876, marked the transition toward biomedical applications when Paul Ehrlich identified its antimalarial properties in the 1890s. By the mid-20th century, Rhône-Poulenc’s development of chlorpromazine revolutionized psychiatry, establishing phenothiazines as cornerstone antipsychotics. These early discoveries highlighted the scaffold’s versatility, prompting systematic investigations into substitution effects.

The evolution of 2,7-dimethyl-phenothiazine emerged from efforts to balance lipophilicity and electronic effects. Initial derivatives like promethazine prioritized antihistaminic activity through N-alkylation, but the introduction of methyl groups at aromatic positions aimed to modulate metabolic stability and receptor affinity. For instance, dimethyl substitutions reduced oxidative degradation while maintaining the planar conformation necessary for dopamine receptor antagonism. This historical progression underscores the scaffold’s adaptability to diverse therapeutic targets.

Role of Substitution Patterns in Bioactivity Optimization

Substitution at the 2- and 7-positions of phenothiazine profoundly impacts bioactivity by altering electron density and steric bulk. Electron-withdrawing groups at the 2-position enhance antipsychotic efficacy by stabilizing the protonated amine-dopamine receptor interaction. In 2,7-dimethyl-phenothiazine, the methyl groups exert a mild electron-donating effect, which modulates solubility without compromising aromatic π-stacking interactions.

Table 1: Comparative Electronic Effects of Phenothiazine Substitutions

| Position | Substituent | Electronic Effect | Bioactivity Impact |

|---|---|---|---|

| 2 | –Cl | Withdrawing | ↑ Dopamine antagonism |

| 2 | –CH₃ | Donating | ↑ Metabolic stability |

| 7 | –CH₃ | Donating | ↓ Crystal lattice energy |

The synthesis of 2,7-dimethyl-phenothiazine typically involves Friedel-Crafts alkylation or Ullmann coupling. A representative protocol begins with phenothiazine dissolved in tetrahydrofuran (THF), treated with methyl iodide under basic conditions to introduce methyl groups regioselectively. Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns, with distinct shifts observed for aromatic protons adjacent to methyl groups. For example, the ¹³C NMR spectrum of 2,7-dimethyl-phenothiazine reveals quartets at 126.6 ppm (C–CF₃ interactions) and singlets near 21.2 ppm for methyl carbons.

Table 2: Key ¹³C NMR Shifts for 2,7-Dimethyl-phenothiazine

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-2 | 21.2 | Singlet | Methyl |

| C-7 | 21.2 | Singlet | Methyl |

| C-4 | 115.0 | Doublet | Aromatic (J = 7.7 Hz) |

| C-9 | 135.0 | Triplet | Aromatic (J = 3.1 Hz) |

The strategic placement of methyl groups also influences crystallization behavior. X-ray diffraction studies of analogous compounds reveal that dimethyl substitutions reduce intermolecular van der Waals forces, enhancing solubility in apolar solvents. This property is critical for formulations targeting central nervous system penetration, where blood-brain barrier permeability correlates with moderate lipophilicity.

Recent advances in pegylation further demonstrate the scaffold’s adaptability. Conjugating poly(ethylene glycol) (PEG) chains to the phenothiazine nitrogen improves aqueous solubility while retaining antitumor activity, as seen in derivatives like 10-(methoxy PEG)-10H-phenothiazine. Such modifications highlight the potential for 2,7-dimethyl-phenothiazine to serve as a platform for prodrug development.

Properties

Molecular Formula |

C14H11NOS |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2,7-dimethylphenothiazin-3-one |

InChI |

InChI=1S/C14H11NOS/c1-8-3-4-10-13(5-8)17-14-7-12(16)9(2)6-11(14)15-10/h3-7H,1-2H3 |

InChI Key |

TVVHYPAXJOOOSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C=C(C(=O)C=C3S2)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

2,7-Dimethyl-phenothiazone serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and materials through various reactions such as oxidation, reduction, and substitution. For instance, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives.

Dyes and Pigments:

The compound is also employed in the development of dyes and pigments. Its structural properties allow it to be integrated into polymer matrices, enhancing their stability and color properties.

Biological Applications

Antimicrobial and Antitumor Activity:

Research indicates that this compound exhibits significant antimicrobial and antitumor properties. Studies have shown that derivatives of phenothiazine can inhibit the growth of various cancer cell lines, including mouse colon carcinoma . The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, which contributes to its antimicrobial effects.

Neuroleptic Properties:

In medicine, this compound has been explored for its neuroleptic effects. It interacts with dopamine receptors in the brain, which can help alleviate symptoms of psychosis. Additionally, its anti-inflammatory properties are being investigated for potential therapeutic applications in treating neurological disorders .

Antitumor Activity

A study demonstrated that PEGylated derivatives of phenothiazine showed enhanced antitumor activity against mouse models of colon cancer. The compounds exhibited a significant inhibition rate of tumor growth while minimizing toxicity compared to traditional chemotherapeutics like 5-Fluorouracil . The study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of phenothiazine derivatives.

Neuroprotective Effects

Another research focused on the neuroprotective effects of phenothiazine derivatives in neuroblastoma cells. The findings suggested that these compounds could potentially elevate calcium levels in L-type calcium channels and exhibit antioxidant activity by scavenging free radicals . This dual action positions them as promising candidates for developing treatments for Alzheimer's disease.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis reactions (oxidation/reduction) |

| Dyes & Pigments | Development of colorants | Enhances stability and color properties in polymers |

| Antimicrobial | Treatment against bacterial infections | Disrupts microbial membranes |

| Antitumor | Cancer treatment | Significant inhibition of tumor growth |

| Neuroleptic | Treatment for psychosis | Blocks dopamine receptors |

| Neuroprotection | Potential Alzheimer’s treatment | Antioxidant activity and calcium channel modulation |

Comparison with Similar Compounds

Preparation Methods

Procedure and Conditions

-

Starting Materials :

-

2-Amino-4,5-dimethylbenzenethiol (or analogous methyl-substituted thiols).

-

o-Halonitrobenzenes (e.g., 2-chloro-4-nitrobenzene).

-

-

Reaction Steps :

-

Condensation : The thiol reacts with o-halonitrobenzene in ethanol under reflux (3–5 hours) to form a diphenylsulfide intermediate.

-

Formylation : Treatment with formic acid introduces a formamide group.

-

Rearrangement : Alkaline hydrolysis (KOH in ethanol) induces cyclization, yielding 2,7-dimethylphenothiazine.

-

Key Data from Literature

| Starting Thiol | Nitroarene | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3,6-dimethylthiol | 2-Chloro-4-nitrobenzene | KOH (EtOH) | 100°C | 70% | |

| 2-Amino-4,5-dimethylthiol | 2-Bromo-5-nitrobenzene | NaOH (H2O) | 80°C | 65% |

Mechanistic Insight : The methyl groups on the thiol dictate final positions via electronic and steric effects during cyclization.

Cyclization of Substituted Diphenylamines

This method involves synthesizing 2,7-dimethyldiphenylamine followed by sulfur-mediated cyclization.

Protocol

-

Diphenylamine Synthesis :

-

Cyclization :

-

React 2,7-dimethyldiphenylamine with sulfur (1:1.1 molar ratio) and iodine catalyst (2 mol%) at 120°C for 5 hours.

-

Performance Metrics

| Diphenylamine Derivative | Sulfur Ratio | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Dimethyldiphenylamine | 1:1.1 | I2 | 5 h | 78% |

Advantage : Scalable for industrial production but requires precise control to avoid over-sulfonation.

Oxidative Condensation of Aminobenzenethiols with Ketones

Aminobenzenethiols react with ketones under oxidative conditions to form phenothiazine cores.

Methodology

Representative Example

Limitation : Lower regioselectivity compared to Smiles rearrangement, often requiring chromatographic purification.

Comparative Analysis of Methods

| Method | Yield Range | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Smiles Rearrangement | 65–70% | High | Moderate | High |

| Diphenylamine Cyclization | 70–78% | Moderate | High | Medium |

| Thiol-Ketone Condensation | 60–65% | Low | Low | Low |

Q & A

Q. What statistical approaches are optimal for handling batch-to-batch variability in spectroscopic data?

- Methodological Answer : Apply multivariate analysis (e.g., Principal Component Analysis, PCA) to NMR or IR spectra. Normalize data using internal standards (e.g., TMS for NMR) and use ANOVA with post-hoc Tukey tests to identify significant batch effects .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.